molecular formula C12H11OPS2 B8651882 Diphenyl-sulfanyl-sulfanylidene-$l^{5-phosphane

Diphenyl-sulfanyl-sulfanylidene-$l^{5-phosphane

Cat. No. B8651882
M. Wt: 266.3 g/mol
InChI Key: UTAIBDVSYLRWDT-UHFFFAOYSA-N
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Patent
US08524750B2

Procedure details

A mixture of diphenyldithiophosphonic acid (ALFAAESAR, 1.42 g, 5.67 mmol) and 2-cyano-2-methylpropionic acid ethyl ester (ABCR, 0.412 mL, 2.83 mmol) in isopropanol (30 mL) was heated under reflux for 4 h. Reaction mixture was cooled to room temperature and a precipitate was formed. Reaction flask was placed in the freezer for 1 h. Reaction mixture was filtered and filtrate was concentrated. Residue was taken up in DCM (100 mL) and washed with water (20 mL), 1N NaOH (20 mL), saturated NaHCO3 (20 mL) and dried over sodium sulfate and concentrated. The resulting oil was loaded on a 25 g silica cartridge and eluted with linear gradient 0-50% hexane-ethyl acetate to yield the title compound (110 mg, 0.628 mmol, 22.2% yield). Another impure batch was loaded on a 10 g silica cartridge and eluted with linear gradient 0-50% hexane-ethyl acetate to recover the title compound (120 mg, 0.685 mmol, 24.17% yield). Total yield: (230 mg, 1.313 mmol, 46.32%). 1H NMR (300 MHz, DMSO-d6) δ ppm: 9.70 (br s, 1H), 8.86 (br s, 1H), 4.05 (q, 2H), 1.39 (s, 6H), 1.15 (t, 3H). [ES+MS] m/z 176 (MH+).
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
0.412 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
22.2%

Identifiers

REACTION_CXSMILES
C1([S:7]P(C2C=CC=CC=2)(=S)O)C=CC=CC=1.[CH2:17]([O:19][C:20](=[O:26])[C:21]([C:24]#[N:25])([CH3:23])[CH3:22])[CH3:18]>C(O)(C)C>[NH2:25][C:24](=[S:7])[C:21]([CH3:23])([CH3:22])[C:20]([O:19][CH2:17][CH3:18])=[O:26]

Inputs

Step One
Name
Quantity
1.42 g
Type
reactant
Smiles
C1(=CC=CC=C1)SP(O)(=S)C1=CC=CC=C1
Name
Quantity
0.412 mL
Type
reactant
Smiles
C(C)OC(C(C)(C)C#N)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
a precipitate was formed
CUSTOM
Type
CUSTOM
Details
Reaction flask
CUSTOM
Type
CUSTOM
Details
Reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
filtrate was concentrated
WASH
Type
WASH
Details
washed with water (20 mL), 1N NaOH (20 mL), saturated NaHCO3 (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
eluted with linear gradient 0-50% hexane-ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC(C(C(=O)OCC)(C)C)=S
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.628 mmol
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 22.2%
YIELD: CALCULATEDPERCENTYIELD 22.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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